molecular formula C14H21N3O4S2 B560301 PTAC oxalate

PTAC oxalate

Cat. No.: B560301
M. Wt: 359.5 g/mol
InChI Key: LXXQOVMTAFXOKQ-IYPAPVHQSA-N
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Description

PTAC oxalate is a chemical compound with the molecular formula C14H21N3O4S2. It is a white crystalline solid that is used as an intermediate in organic synthesis. This compound has significant applications in various fields, including chemistry, biology, and medicine .

Mechanism of Action

Target of Action

PTAC oxalate is a selective muscarinic receptor ligand . It primarily targets the M2 and M4 subtypes of muscarinic acetylcholine receptors (mAChRs) . These receptors play a crucial role in the regulation of chronic pain .

Mode of Action

This compound interacts with its targets in a unique way. It acts as an agonist on muscarinic M2 and M4 receptors, while it exhibits antagonist effects on muscarinic M1, M3, and M5 receptors . This combination of orthosteric and allosteric activity on its targets allows for greater extracellular 5-HT levels, a faster onset of action, and greater efficacy as compared to other SSRIs .

Biochemical Pathways

The biochemical pathways affected by this compound are primarily related to the muscarinic acetylcholine system. The compound’s interaction with the M2 and M4 receptors can lead to changes in the serotonergic system, resulting in altered pain perception . Additionally, this compound may also influence the oxalate metabolic pathways .

Pharmacokinetics

The pharmacokinetic properties of this compound, including its absorption, distribution, metabolism, and excretion (ADME) properties, are crucial for understanding its bioavailability . .

Result of Action

The molecular and cellular effects of this compound’s action primarily involve changes in pain perception. By acting as an agonist on M2 and M4 receptors and an antagonist on M1, M3, and M5 receptors, this compound can modulate the serotonergic system and alter the perception of pain .

Action Environment

Environmental factors can influence the action, efficacy, and stability of this compound. For instance, the presence of other compounds, pH levels, and temperature can affect the compound’s stability and activity . Additionally, the compound’s interaction with the microbiota can also influence its systemic availability and thus its efficacy .

Preparation Methods

PTAC oxalate can be synthesized through a relatively simple method. One common approach involves the reaction of phenyl sulfone and oxalic acid with benzylamine under appropriate conditions . The reaction typically proceeds as follows:

    Reactants: Phenyl sulfone, oxalic acid, and benzylamine.

    Conditions: The reaction is carried out under controlled temperature and pressure conditions to ensure optimal yield.

    Product: this compound is obtained as a white crystalline solid.

Chemical Reactions Analysis

PTAC oxalate undergoes various chemical reactions, including:

    Oxidation: this compound can be oxidized under specific conditions to form different oxidation products.

    Reduction: It can also undergo reduction reactions, leading to the formation of reduced derivatives.

    Substitution: this compound can participate in substitution reactions, where one or more atoms in the molecule are replaced by other atoms or groups.

Common reagents and conditions used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various catalysts to facilitate substitution reactions. The major products formed from these reactions depend on the specific reagents and conditions used .

Scientific Research Applications

PTAC oxalate has a wide range of scientific research applications:

Comparison with Similar Compounds

PTAC oxalate can be compared with other muscarinic receptor ligands, such as:

    Oxaliplatin: A platinum-based chemotherapy drug used to treat colorectal cancer.

    Atropine: A muscarinic receptor antagonist used to treat bradycardia and as a pre-anesthetic agent.

This compound is unique due to its selective action on specific muscarinic receptor subtypes and its potential therapeutic applications in neuropathic pain and depression .

Properties

IUPAC Name

3-[(5R,6R)-1-azabicyclo[3.2.1]octan-6-yl]-4-propylsulfanyl-1,2,5-thiadiazole;oxalic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H19N3S2.C2H2O4/c1-2-6-16-12-11(13-17-14-12)10-8-15-5-3-4-9(10)7-15;3-1(4)2(5)6/h9-10H,2-8H2,1H3;(H,3,4)(H,5,6)/t9-,10-;/m0./s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LXXQOVMTAFXOKQ-IYPAPVHQSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCSC1=NSN=C1C2CN3CCCC2C3.C(=O)(C(=O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCCSC1=NSN=C1[C@H]2CN3CCC[C@H]2C3.C(=O)(C(=O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H21N3O4S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

359.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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